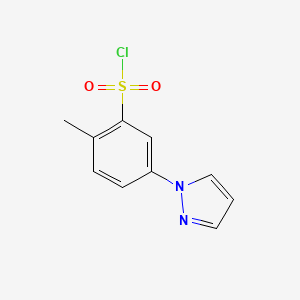![molecular formula C15H11ClN2S B1463073 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 1204296-82-1](/img/structure/B1463073.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Overview
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a heterocyclic organic compound with the following structural features:
- It contains an aniline moiety (an aromatic amine) linked to a thiazole ring.
- The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms.
- The 4-chlorophenyl group is attached to the thiazole ring.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline consists of the aniline group linked to the thiazole ring. The chlorine-substituted phenyl group contributes to its overall properties.
Chemical Reactions Analysis
The chemical reactivity of this compound depends on its functional groups. Potential reactions include nucleophilic substitution, electrophilic aromatic substitution, and other transformations. Detailed studies would provide insights into its reactivity.
Physical And Chemical Properties Analysis
Properties such as solubility, melting point, boiling point, and stability are crucial. Experimental data from literature would provide accurate values.
Scientific Research Applications
Antimicrobial Activity : A study found that derivatives of thiazolidinone, which includes compounds structurally related to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, exhibited significant antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, demonstrating potential as antimicrobial agents (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Potential as SARS-CoV-2 Agent : Another research focused on a compound structurally similar to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, evaluating its potential as a therapeutic agent against SARS-CoV-2. The study involved molecular docking studies and suggested that the compound showed promising binding affinity with SARS-CoV-2 proteins (Eno et al., 2022).
Anticancer Properties : In research conducted on related thiazole compounds, there was evidence of anticancer properties. The synthesized thiazole derivatives were tested against various cancer cell lines, and some demonstrated significant inhibitory activity, indicating potential for cancer treatment (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition : A study on thiazole derivatives highlighted their use as corrosion inhibitors for metals. This application is significant in industrial settings, where corrosion can be a major issue. The compounds showed potential in protecting metals like steel in acidic environments (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Spectroscopic Studies : There has been interest in the spectroscopic study of compounds similar to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline for understanding their molecular structure and electronic properties. Such studies are crucial for the development of new materials and pharmaceuticals (Shanmugapriya et al., 2022).
Safety And Hazards
Safety considerations include toxicity, handling precautions, and potential environmental impact. Relevant safety data should be reviewed.
Future Directions
Research avenues include:
- Structure-Activity Relationship (SAR) studies to optimize its biological activity.
- Formulation development for practical applications.
- In vivo studies to evaluate efficacy and safety.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQMURNOKOKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



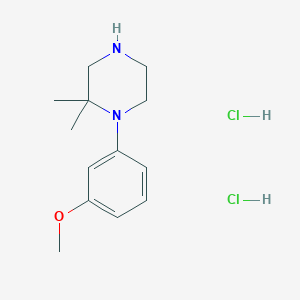
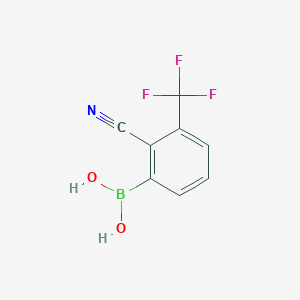
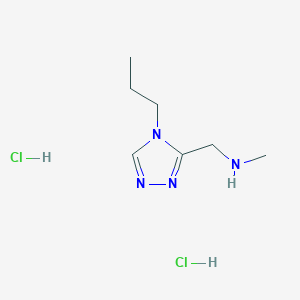
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)
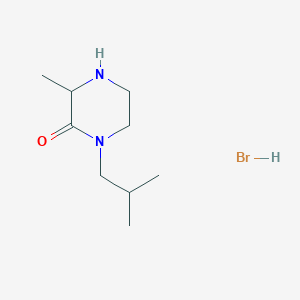
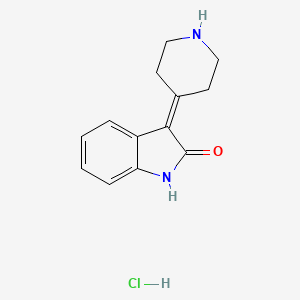
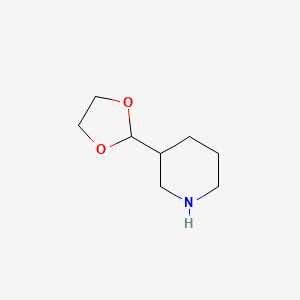
![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)
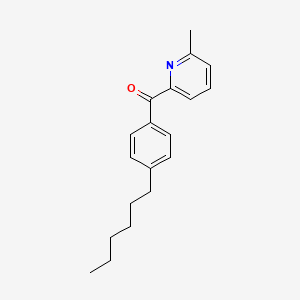
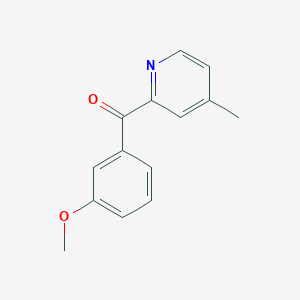
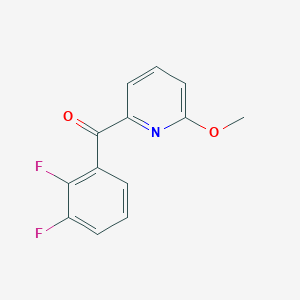
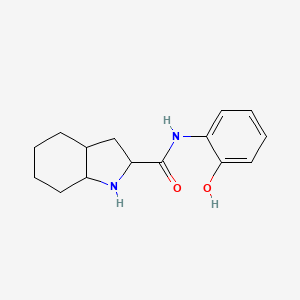
![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)
